1-Bromo-4-chloropentane

Description

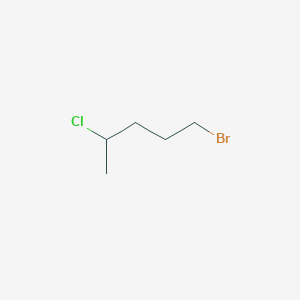

Structure

3D Structure

Properties

Molecular Formula |

C5H10BrCl |

|---|---|

Molecular Weight |

185.49 g/mol |

IUPAC Name |

1-bromo-4-chloropentane |

InChI |

InChI=1S/C5H10BrCl/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 |

InChI Key |

PELVCCWJQWFBCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-4-chloropentane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of this compound. The information is intended for use by professionals in research, chemical synthesis, and drug development.

Chemical Properties

This compound is a bifunctional alkyl halide, making it a versatile reagent in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrCl | [1][2][3][4] |

| Molecular Weight | 185.49 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 22212-01-7 | [3][4] |

| Appearance | Typically a colorless liquid | [2] |

| Density | ~1.2 g/cm³ | [2] |

| Boiling Point | Not specified in available literature; moderate volatility suggested | [2] |

| Canonical SMILES | CC(CCCBr)Cl | [2][3] |

| InChI | InChI=1S/C5H10BrCl/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | [1][2][3] |

| InChI Key | PELVCCWJQWFBCE-UHFFFAOYSA-N | [1][2][3] |

Chemical Structure

The structure of this compound consists of a five-carbon pentane (B18724) chain with a bromine atom attached to the first carbon and a chlorine atom at the fourth position.

Caption: Chemical structure of this compound.

Reactivity and Experimental Protocols

This compound is a valuable bifunctional building block in organic synthesis.[1] Its reactivity is dominated by the two halogen substituents, which can undergo nucleophilic substitution and elimination reactions.[2] The bromide is a better leaving group than the chloride, allowing for selective reactions at the C-1 position under appropriate conditions.

Nucleophilic Substitution

A common reaction involving this compound is nucleophilic substitution, where a nucleophile replaces one of the halogen atoms.[2] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.[2] Polar aprotic solvents generally favor the S(_N)2 pathway.[2]

Caption: Generalized workflow for an S(_N)2 reaction of this compound.

Synthesis of this compound

General Experimental Protocol (Adapted from Halogen Exchange Reactions):

This protocol is a generalized procedure based on the principles of halogen exchange reactions for similar α,ω-dihaloalkanes.

Materials:

-

1,4-Dichloropentane or 1,4-Dibromopentane

-

A suitable bromide or chloride source (e.g., sodium bromide, lithium chloride)

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (Optional, but can enhance reaction rate)

Procedure:

-

Reaction Setup: A stirred mixture of the starting dihaloalkane (e.g., 1,4-dichloropentane) and the halide salt (e.g., sodium bromide) is prepared in an appropriate solvent such as DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-120°C. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction has reached completion or equilibrium, the mixture is cooled to room temperature. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.

A specific synthetic route has been reported with a 73% overall yield using perchloric acid and 1-chloro-cis-2,6-dimethylpiperidine in a dichloromethane/water solvent system at 0°C for 2 hours under irradiation in a sealed tube and inert atmosphere.[4]

Applications in Research and Development

This compound serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature allows it to act as a flexible spacer in the construction of more complex molecules.[1] It is utilized in various coupling reactions and for the synthesis of specialized polymers.[1] The ability to selectively react at either the bromo or chloro-substituted position makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.

References

An In-depth Technical Guide to 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-chloropentane, a halogenated alkane with significant applications in organic synthesis. This document details its chemical identity, physical properties, synthesis protocols, and characteristic reactions. Particular emphasis is placed on providing detailed experimental methodologies and a clear presentation of quantitative data. A representative reaction pathway is also visualized to illustrate its synthetic utility.

Chemical Identity and Properties

This compound is a bifunctional organic compound featuring both bromine and chlorine substituents on a pentane (B18724) backbone. This structure allows for differential reactivity at the two halogenated centers, making it a versatile building block in the synthesis of more complex molecules.

IUPAC Name: this compound[1]

CAS Number: 22212-01-7[2]

Molecular Formula: C₅H₁₀BrCl[1][2]

Molecular Weight: 185.49 g/mol [1]

A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 22212-01-7 | [2] |

| Molecular Formula | C₅H₁₀BrCl | [1][2] |

| Molecular Weight | 185.49 g/mol | [1] |

| XLogP3-AA (Computed) | 2.7 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | [1] |

| Rotatable Bond Count (Computed) | 3 | [1] |

| Exact Mass (Computed) | 183.96544 Da | [1] |

| Monoisotopic Mass (Computed) | 183.96544 Da | [1] |

| Topological Polar Surface Area (Computed) | 0 Ų | [1] |

| Heavy Atom Count (Computed) | 7 | [1] |

| Complexity (Computed) | 39.1 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving nucleophilic substitution reactions. One common method utilizes a phase-transfer catalyst to facilitate the exchange of a halogen on a dihalopentane precursor.

Experimental Protocol: Synthesis via Nucleophilic Halogen Exchange

This protocol is based on the principle of facilitating the transfer of a bromide ion to an organic-soluble chloropentane substrate using a phase-transfer catalyst.

Materials:

-

Sodium bromide (NaBr)

-

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dichloropentane (1.0 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium bromide (1.05 equivalents).

-

Add a catalytic amount of tetrabutylammonium hydrogen sulfate.

-

Heat the biphasic mixture to 40°C and stir vigorously for the time required to achieve maximum conversion (monitoring by GC-MS is recommended).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield this compound. A 68% isolated yield with minimal dihalogenation has been reported for a similar reaction.[3]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more labile and therefore more susceptible to nucleophilic attack and Grignard reagent formation.

Grignard Reagent Formation and Subsequent Reaction

A key application of this compound is its use in the formation of a Grignard reagent, which can then be used to form new carbon-carbon bonds. The bromine atom selectively reacts with magnesium, leaving the chlorine atom intact for further transformations.

The formation of the Grignard reagent proceeds as follows:

Caption: Formation of 4-chloro-1-pentylmagnesium bromide.

This Grignard reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to introduce the 4-chloropentyl group into a target molecule. For instance, its reaction with an aldehyde followed by an acidic workup would yield a secondary alcohol.

Caption: Reaction with an aldehyde to form a secondary alcohol.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 1-Bromo-4-chloropentane. Due to the limited availability of experimentally determined data for this specific compound, values for its isomer, 1-bromo-5-chloropentane (B104276), are provided for comparative purposes where applicable. This document also outlines detailed experimental protocols for the determination of key physical properties, intended to aid researchers in further characterization of this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that while some properties are known, others are estimated or based on data from its isomers due to a lack of specific experimental values in the available literature.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₁₀BrCl | [1] |

| Molecular Weight | 185.49 g/mol | Computed by PubChem[1] |

| CAS Number | 22212-01-7 | [2][3][4] |

| Boiling Point | Not available | Data for the isomer 1-bromo-5-chloropentane is 210-212 °C[5] |

| Melting Point | Not available | Data for the isomer 1-bromo-5-chloropentane is -34 °C |

| Density | Not available | Data for the isomer 1-bromo-5-chloropentane is 1.408 g/mL at 25 °C[5] |

| Refractive Index | Not available | Data for the isomer 1-bromo-5-chloropentane is n20/D 1.484[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, chloroform) | General property of haloalkanes |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

2.1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small liquid sample.

-

Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, rubber band or wire for attachment, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a few milliliters of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

2.2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer, and the liquid sample (this compound).

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The mass of the sample is (m₃ - m₁).

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp, D-line at 589 nm), and the liquid sample.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Connect the refractometer to a constant temperature water bath set to a standard temperature (e.g., 20°C).

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.

-

2.4. Determination of Solubility

This protocol determines the solubility of this compound in water and common organic solvents.

-

Apparatus: Test tubes, graduated pipettes, vortex mixer (optional).

-

Solvents: Distilled water, ethanol, diethyl ether, chloroform.

-

Procedure:

-

Label four test tubes, one for each solvent.

-

Add 1 mL of this compound to each test tube.

-

To the respective test tubes, add 3 mL of each solvent.

-

Stopper and shake each test tube vigorously for one minute (or use a vortex mixer).

-

Allow the mixtures to stand and observe for the formation of a single phase (soluble), two distinct layers (insoluble), or partial dissolution.

-

Record the observations for each solvent. Haloalkanes are generally expected to be insoluble in water and soluble in nonpolar organic solvents.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the Thiele tube method.

References

Spectroscopic Analysis of 1-Bromo-4-chloropentane: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 1-bromo-4-chloropentane, a halogenated alkane of interest in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. For contextual reference, experimental data for the isomeric 1-bromo-5-chloropentane (B104276) is also provided. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of such molecules.

Predicted Spectroscopic Data for this compound

The structure of this compound is as follows:

Based on this structure, the following spectroscopic data are predicted.

Predicted ¹H NMR Data (in CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the electronegativity of the adjacent halogens.

| Protons on Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 (-CH₃) | ~1.6 | Doublet | ~6.5 |

| C2 (-CH) | ~4.1 | Sextet | ~6.5 |

| C3 (-CH₂) | ~2.0 | Multiplet | - |

| C4 (-CH₂) | ~1.9 | Multiplet | - |

| C5 (-CH₂Br) | ~3.4 | Triplet | ~6.8 |

Predicted ¹³C NMR Data (in CDCl₃)

The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~25 |

| C2 | ~58 |

| C3 | ~38 |

| C4 | ~30 |

| C5 | ~33 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the C-H and C-halogen bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (alkane) | 2850-3000 | Stretching vibrations |

| C-H (alkane) | 1370-1470 | Bending vibrations |

| C-Cl | 600-800 | Stretching vibration |

| C-Br | 500-600 | Stretching vibration |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.

| m/z Value | Predicted Identity | Notes |

| 184/186/188 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peaks reflecting the isotopic distribution of Br and Cl. |

| 105/107 | [M-Br]⁺ | Fragment resulting from the loss of a bromine radical. |

| 149/151 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine radical. |

| 43 | [C₃H₇]⁺ | Common alkyl fragment. |

Experimental Spectroscopic Data for 1-Bromo-5-chloropentane

For comparative purposes, the following tables summarize the available experimental spectroscopic data for the isomer 1-bromo-5-chloropentane.[1][2][3][4][5]

¹H NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)

| Protons on Carbon | Chemical Shift (ppm) | Multiplicity |

| -CH₂Cl | ~3.54 | Triplet |

| -CH₂Br | ~3.41 | Triplet |

| Internal -CH₂- | ~1.8-2.0 | Multiplet |

¹³C NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| -CH₂Cl | ~44.8 |

| -CH₂Br | ~33.5 |

| -CH₂CH₂Cl | ~32.2 |

| -CH₂CH₂Br | ~30.5 |

| -CH₂CH₂CH₂- | ~25.8 |

Infrared (IR) Spectroscopy Data for 1-Bromo-5-chloropentane

| Functional Group | Absorption Range (cm⁻¹) |

| C-H (alkane) | 2860-2960 |

| C-Cl | ~725 |

| C-Br | ~645 |

Mass Spectrometry (MS) Data for 1-Bromo-5-chloropentane

| m/z Value | Identity |

| 184/186/188 | Molecular Ion Peaks |

| 105/107 | [M-Br]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid haloalkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set a wider spectral width (typically 0-220 ppm).

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI), which is common for small organic molecules and provides characteristic fragmentation patterns.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

References

- 1. 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-5-chloropentane(54512-75-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Bromo-5-chloropentane(54512-75-3) 13C NMR spectrum [chemicalbook.com]

- 4. 1-Bromo-5-chloropentane(54512-75-3) IR Spectrum [chemicalbook.com]

- 5. Pentane, 1-bromo-5-chloro- [webbook.nist.gov]

An In-depth Technical Guide on the Synthesis and Discovery of 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-chloropentane, a halogenated alkane of interest in organic synthesis. The document details its chemical properties, methods of synthesis, and available spectroscopic data. Experimental protocols for key synthetic routes are provided to facilitate its preparation in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information.

Introduction

This compound is a bifunctional organic compound with the molecular formula C₅H₁₀BrCl. Its structure, featuring both a bromine and a chlorine atom on a pentane (B18724) backbone, makes it a versatile reagent and building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, enabling the construction of more complex molecular architectures. This guide will cover the known synthetic routes to this compound, its physical and spectroscopic properties, and provide detailed experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrCl | [1] |

| Molecular Weight | 185.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22212-01-7 | [2] |

| Canonical SMILES | CC(CCCBr)Cl | [1] |

| InChI Key | PELVCCWJQWFBCE-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.7 | [1] |

| Complexity | 39.1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the halogenation of precursor molecules. The choice of synthetic route may depend on the availability of starting materials, desired yield, and scalability.

General Synthetic Pathways

Two common strategies for the synthesis of this compound are:

-

Halogenation of Alkanes: This involves the direct reaction of a suitable pentane derivative with halogenating agents.

-

Nucleophilic Substitution Reactions: This approach utilizes precursors such as diols or other dihaloalkanes to introduce the bromo and chloro substituents.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed journal article with the DOI 10.1002/anie.202100030 was sought, the full text of this article could not be accessed to provide a direct transcription of its experimental section. However, based on general principles of organic synthesis and information from various sources, a plausible experimental procedure is outlined below. This protocol is illustrative and may require optimization.

Protocol: Synthesis of this compound via Halogen Exchange (Illustrative)

This protocol is based on the general principle of nucleophilic halogen exchange, a common method for preparing mixed haloalkanes.

Materials:

-

Sodium bromide (NaBr)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-dichloropentane (1 equivalent) in acetone.

-

Addition of Reagent: Add sodium bromide (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the scale and specific conditions but may range from several hours to overnight.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

The following diagram outlines the logical steps of this experimental protocol.

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The electronegativity of the halogens will cause downfield shifts for adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ | ~1.5 | Doublet | 3H |

| -CH₂-CH₂Br | ~1.9 - 2.2 | Multiplet | 2H |

| -CH₂-CHCl | ~1.8 - 2.1 | Multiplet | 2H |

| -CHBr | ~3.4 | Triplet | 2H |

| -CHCl | ~4.0 - 4.2 | Multiplet | 1H |

Note: These are predicted values and may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| -CH₃ | ~25 |

| -CH₂-CH₂Br | ~30 - 35 |

| -CH₂-CHCl | ~35 - 40 |

| -C-Br | ~33 |

| -C-Cl | ~60 |

Note: These are predicted values and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C-halogen bonds.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (alkane) | 2850 - 3000 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern will provide further structural information.

Table 5: Expected Mass Spectrometry Data for this compound

| Fragment | m/z (relative abundance) |

| [M]⁺ (C₅H₁₀⁷⁹Br³⁵Cl) | 184 |

| [M+2]⁺ (C₅H₁₀⁸¹Br³⁵Cl / C₅H₁₀⁷⁹Br³⁷Cl) | 186 |

| [M+4]⁺ (C₅H₁₀⁸¹Br³⁷Cl) | 188 |

| [M-Br]⁺ | 105, 107 |

| [M-Cl]⁺ | 149, 151 |

Discovery and Historical Context

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis can be achieved through established methods of halogenation, and its structure can be confirmed by standard spectroscopic techniques. This technical guide provides a consolidated resource for researchers, offering essential data and an illustrative experimental protocol to facilitate its use in the laboratory. Further research into novel applications of this bifunctional molecule is encouraged.

References

An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential elimination reactions of 1-bromo-4-chloropentane. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of physical organic chemistry to predict reaction outcomes under various conditions. It explores the regioselectivity and stereoselectivity of E1 and E2 pathways, the competition between elimination and substitution reactions, and the potential for intramolecular cyclization. Detailed theoretical experimental protocols are provided to guide researchers in investigating these transformations.

Introduction

This compound is a bifunctional haloalkane with two potential leaving groups: a primary bromide and a secondary chloride. This structural arrangement presents a unique case for studying the competitive nature of elimination reactions. The reactivity of this substrate is dictated by the interplay of several factors, including the nature of the base, the solvent system, and the reaction temperature. Understanding these relationships is crucial for controlling reaction pathways and achieving desired synthetic outcomes in drug development and other areas of chemical research where precise molecular architecture is paramount.

Theoretical Framework of Elimination Reactions

Elimination reactions of alkyl halides primarily proceed through two distinct mechanisms: E1 (unimolecular) and E2 (bimolecular).

E1 Reactions: These are two-step reactions that proceed through a carbocation intermediate. The rate of an E1 reaction is dependent only on the concentration of the substrate.[1][2] They are favored by weak bases, polar protic solvents, and substrates that can form stable carbocations.

E2 Reactions: These are concerted, one-step reactions where a base removes a proton, and the leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[2] Strong, non-polarizable bases and aprotic polar solvents favor the E2 mechanism.

Predicted Elimination Pathways of this compound

The presence of two different halogen atoms on the pentane (B18724) chain introduces complexity in predicting the products of elimination reactions. Bromine is a better leaving group than chlorine due to its lower bond dissociation energy and the greater stability of the bromide anion.

E2 Elimination Reactions

With a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol (B145695), the E2 mechanism is expected to predominate. Two primary pathways are possible, involving the elimination of either HBr or HCl.

-

Elimination of HBr (Pathway A): The primary bromide at C1 is more sterically accessible for an E2 reaction. The β-protons are located on C2. Abstraction of a proton from C2 would lead to the formation of 4-chloro-1-pentene (B78099) .

-

Elimination of HCl (Pathway B): The secondary chloride at C4 has two different sets of β-protons, on C3 and C5.

-

Abstraction of a proton from the more substituted C3 would lead to the Zaitsev product, 1-bromo-3-pentene (B15061157) (as a mixture of E/Z isomers).[3][4]

-

Abstraction of a proton from the less substituted C5 would lead to the Hofmann product, 5-bromo-1-pentene .[3][4]

-

Given that bromide is a better leaving group, the elimination of HBr is generally expected to be the major pathway, yielding 4-chloro-1-pentene as the principal product. With a bulky base, such as potassium tert-butoxide (t-BuOK), the Hofmann product from the elimination of HCl, 5-bromo-1-pentene, might be favored to a greater extent due to steric hindrance.[4]

E1 Elimination Reactions

In the presence of a weak base and a polar protic solvent (e.g., ethanol or methanol) at elevated temperatures, an E1 mechanism becomes more likely. The reaction would proceed through the formation of a carbocation. The stability of the carbocation is the determining factor for the major pathway.

-

Formation of a Secondary Carbocation (Pathway C): Loss of the chloride ion from C4 would form a secondary carbocation. This is more stable than the primary carbocation that would result from the loss of the bromide ion. Subsequent elimination of a proton from C3 or C5 would lead to 1-bromo-3-pentene (Zaitsev product) and 5-bromo-1-pentene (Hofmann product), respectively. The Zaitsev product is expected to be the major product.[3][4]

-

Hydride Shift: The initially formed secondary carbocation at C4 could undergo a 1,2-hydride shift to form a more stable secondary carbocation at C3. This rearrangement would lead to a different set of elimination products.

Intramolecular Substitution (Cyclization)

A significant competing reaction, especially under conditions that might favor substitution (e.g., a less hindered, strong nucleophile/base), is intramolecular Williamson ether synthesis if the base is an alkoxide, or more generally, intramolecular nucleophilic substitution to form a cyclopropane (B1198618) derivative. The 1,4-relationship of the halogens makes the formation of a five-membered ring a possibility, though in the case of this compound, this would require the formation of a highly strained bicyclic system. A more likely intramolecular reaction would be the formation of a methylcyclobutane (B3344168) derivative, which is also strained. The formation of tetrahydrofuran (B95107) derivatives from 1,4-dihalobutanes is a well-known intramolecular process.

Quantitative Data Summary (Predicted)

Table 1: Predicted Product Distribution in E2 Elimination

| Base/Solvent | Major Product | Minor Product(s) | Predicted Major:Minor Ratio |

| NaOEt / EtOH | 4-chloro-1-pentene | 1-bromo-3-pentene, 5-bromo-1-pentene | > 80:20 |

| t-BuOK / t-BuOH | 4-chloro-1-pentene | 5-bromo-1-pentene, 1-bromo-3-pentene | ~ 60:40 |

Table 2: Predicted Product Distribution in E1 Elimination

| Base/Solvent | Major Product | Minor Product(s) | Predicted Major:Minor Ratio |

| EtOH / Heat | 1-bromo-3-pentene (E/Z) | 5-bromo-1-pentene | > 70:30 |

Detailed Experimental Protocols (Theoretical)

The following are hypothetical experimental protocols for carrying out the elimination reactions of this compound.

E2 Elimination with Sodium Ethoxide

Objective: To synthesize 4-chloro-1-pentene via E2 elimination.

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

This compound is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation.

-

The product fractions are analyzed by ¹H NMR, ¹³C NMR, and GC-MS to determine the product distribution.

E1 Elimination with Ethanol

Objective: To synthesize 1-bromo-3-pentene via E1 elimination.

Materials:

-

This compound (1.0 eq)

-

Anhydrous ethanol

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

This compound is dissolved in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to reflux for 12-24 hours.

-

Reaction progress is monitored by GC.

-

After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The ethanol is removed under reduced pressure.

-

The residue is extracted with diethyl ether.

-

The organic layer is washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the product is purified by column chromatography or fractional distillation.

-

Product identity and isomeric ratios are determined by NMR spectroscopy and GC-MS.

Visualizations of Reaction Pathways and Workflows

Caption: Predicted E2 elimination pathways of this compound.

Caption: Predicted E1 elimination pathway of this compound.

Caption: General experimental workflow for elimination reactions.

Conclusion

The elimination reactions of this compound are predicted to be highly dependent on the reaction conditions. E2 conditions with a strong, non-bulky base are likely to favor the formation of 4-chloro-1-pentene through the elimination of the more labile bromide. The use of a bulky base may increase the proportion of the Hofmann product from the elimination of HCl. Under E1 conditions, the formation of a secondary carbocation followed by elimination to the Zaitsev product, 1-bromo-3-pentene, is the most probable outcome. Competition from substitution and intramolecular cyclization should also be considered when designing synthetic strategies involving this substrate. The theoretical frameworks and protocols presented in this guide serve as a foundation for further experimental investigation into the rich and complex reactivity of this compound.

References

An In-depth Technical Guide to the Stability and Decomposition of 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-chloropentane is a bifunctional alkyl halide with applications in organic synthesis and as an intermediate in the preparation of more complex molecules, including pharmaceuticals. Understanding its stability and decomposition pathways is critical for its effective use, storage, and for ensuring the purity of resulting products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition under various stress conditions, including thermal, photolytic, hydrolytic, and basic environments. This document summarizes available quantitative data, outlines detailed experimental protocols for stability assessment, and provides visualizations of decomposition pathways and experimental workflows.

Introduction

This compound is a halogenated alkane that exhibits moderate stability under standard conditions. However, its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation under specific environmental stressors. Decomposition can proceed through several mechanisms, primarily nucleophilic substitution and elimination reactions, leading to a variety of degradation products. The presence of two different halogen atoms, bromine and chlorine, at different positions on the pentane (B18724) chain introduces complexity to its decomposition profile, as the carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀BrCl |

| Molecular Weight | 185.49 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 188-190 °C (estimated) |

| Density | Approximately 1.37 g/cm³ (estimated) |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, dichloromethane) |

| CAS Number | 22212-01-7 |

Stability and Decomposition Pathways

This compound can decompose under various conditions. The primary pathways involve cleavage of the carbon-halogen bonds.

Thermal Decomposition

Exposure to elevated temperatures can induce the thermal decomposition of this compound. The degradation is expected to proceed via a free-radical chain mechanism, similar to other haloalkanes. The weaker carbon-bromine bond (bond energy ~285 kJ/mol) is more likely to undergo homolytic cleavage than the stronger carbon-chlorine bond (bond energy ~340 kJ/mol).

-

Primary Decomposition Products: The initial step is likely the formation of a bromo-radical and a chloropentyl radical. Subsequent reactions can lead to the formation of various unsaturated and halogenated hydrocarbons.

-

Secondary Decomposition Products: Further reactions, including elimination of hydrogen halides (HBr and HCl), can produce a mixture of pentenes and dienes.

Photolytic Decomposition

Ultraviolet (UV) radiation can provide the energy required to induce homolytic cleavage of the carbon-halogen bonds. Similar to thermal decomposition, the C-Br bond is more susceptible to phot cleavage.

-

Mechanism: The absorption of UV photons can excite the molecule, leading to bond breaking and the formation of radical intermediates.

-

Potential Products: The product profile is expected to be similar to that of thermal decomposition, with the potential for photo-induced secondary reactions.

Hydrolytic Decomposition

This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The reaction proceeds via nucleophilic substitution, where a water molecule or a hydroxide (B78521) ion attacks one of the electrophilic carbons attached to a halogen.

-

Mechanism: The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. For this secondary chloro and primary bromo-alkane, a mixture of mechanisms is possible.

-

Products: Hydrolysis is expected to yield a mixture of 4-chloropentan-1-ol (B3131254) and 5-bromopentan-2-ol, along with the corresponding halide ions (Br⁻ and Cl⁻). Due to the better leaving group ability of bromide, the formation of 4-chloropentan-1-ol is likely to be the major pathway.

Decomposition in the Presence of Bases

Strong bases, such as sodium hydroxide, can promote both nucleophilic substitution and elimination reactions. The reaction pathway is highly dependent on the reaction conditions, including the strength and steric hindrance of the base, the solvent, and the temperature.

-

Substitution (SN2): A strong, non-hindered base like hydroxide in an aqueous solution will favor substitution, leading to the formation of 4-chloropentan-1-ol and 5-bromopentan-2-ol.

-

Elimination (E2): A strong, sterically hindered base, such as potassium tert-butoxide, or the use of an alcoholic solvent with hydroxide at elevated temperatures, will favor elimination. This will lead to the formation of a mixture of isomeric chloropentenes and bromopentenes.

Quantitative Decomposition Data

Table 2: Estimated Decomposition Parameters for this compound

| Decomposition Pathway | Condition | Parameter | Estimated Value |

| Thermal Decomposition | Inert Atmosphere | Activation Energy (Ea) for C-Br fission | ~220-250 kJ/mol |

| Activation Energy (Ea) for C-Cl fission | ~280-310 kJ/mol | ||

| Hydrolysis (SN2) | Neutral pH, 25 °C | Rate Constant (k) for C-Br hydrolysis | 10⁻⁶ - 10⁻⁵ s⁻¹ |

| Rate Constant (k) for C-Cl hydrolysis | 10⁻⁸ - 10⁻⁷ s⁻¹ | ||

| Reaction with OH⁻ (SN2) | 0.1 M NaOH, 25 °C | Rate Constant (k) for C-Br reaction | 10⁻⁴ - 10⁻³ L mol⁻¹ s⁻¹ |

| Rate Constant (k) for C-Cl reaction | 10⁻⁶ - 10⁻⁵ L mol⁻¹ s⁻¹ |

Note: These values are estimations based on data for similar primary bromoalkanes and secondary chloroalkanes and should be experimentally verified.

Experimental Protocols for Stability and Decomposition Analysis

A forced degradation study is recommended to systematically evaluate the stability of this compound.

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Thermal Stress: Incubate the sample solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).

-

Photolytic Stress: Expose the sample solution to a controlled UV light source (e.g., 254 nm and 365 nm) in a photostability chamber for a defined duration. A control sample should be kept in the dark at the same temperature.

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Stress: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and incubate at room temperature.

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodology: GC-MS for Decomposition Product Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile and semi-volatile degradation products.

-

Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

Data Analysis: Identify degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of authentic standards, if available. Quantify the parent compound and the degradation products using appropriate calibration standards.

Visualizations

Logical Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Potential Decomposition Pathways of this compound

Caption: Potential decomposition pathways of this compound.

Conclusion

This compound is a moderately stable compound that is susceptible to degradation under thermal, photolytic, hydrolytic, and basic conditions. The primary decomposition pathways involve nucleophilic substitution and elimination reactions, with the carbon-bromine bond being the more labile site. A thorough understanding of these degradation pathways and the implementation of systematic stability studies, as outlined in this guide, are essential for its proper handling, storage, and application in research and development, particularly in the pharmaceutical industry where impurity profiling is critical. The provided experimental protocols and visualizations serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate.

An In-depth Technical Guide on 1-Bromo-4-chloropentane: Molecular Weight and Formula

This technical guide provides a detailed breakdown of the molecular formula and molecular weight of 1-Bromo-4-chloropentane, a bifunctional alkyl halide utilized in advanced organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for experimental design and chemical analysis.

Chemical Formula

The molecular formula for this compound is C5H10BrCl .[1][2][3] This formula indicates that a single molecule of this compound is composed of five carbon atoms, ten hydrogen atoms, one bromine atom, and one chlorine atom.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

The following table provides a comprehensive summary of the molecular weight calculation for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Carbon | C | 12.01 | 5 | 60.05 |

| Hydrogen | H | 1.008 | 10 | 10.08 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Chlorine | Cl | 35.45 | 1 | 35.45 |

| Total | 185.484 |

Based on these calculations, the molecular weight of this compound is approximately 185.49 g/mol .[1][2][3]

Logical Relationship for Molecular Weight Calculation

The diagram below illustrates the logical workflow for calculating the molecular weight of this compound from its chemical formula and the atomic weights of its constituent elements.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C5H10BrCl | CID 15416791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Research Chemical Supplier [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopentane Derivatives from 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various cyclopentane (B165970) derivatives utilizing 1-bromo-4-chloropentane as a key starting material. The cyclopentane scaffold is a prevalent structural motif in numerous biologically active molecules and approved pharmaceuticals, making its synthesis a critical aspect of drug discovery and development.[1] This document outlines two primary synthetic strategies: direct intramolecular cyclization to form methylcyclopentane (B18539) and a two-step approach for the synthesis of functionalized cyclopentanes via diethyl malonate.

Introduction to Cyclopentane Derivatives in Medicinal Chemistry

Cyclopentane rings are integral components of a wide array of therapeutic agents, serving as either core structures or as appendages that modulate the pharmacokinetic and pharmacodynamic properties of a drug.[1] Their conformational flexibility allows for optimal binding to biological targets such as enzymes and receptors.[1] Notable examples of drugs containing a cyclopentane moiety include Palbociclib (a CDK4/6 inhibitor for breast cancer), Ruxolitinib (a JAK1/2 inhibitor for myelofibrosis), and various prostaglandins.[1] The synthesis of substituted cyclopentanes is therefore of significant interest to medicinal chemists.

Synthesis of Methylcyclopentane via Intramolecular Cyclization

An intramolecular cyclization of this compound can be achieved through a Grignard-type reaction, yielding methylcyclopentane. This method involves the in-situ formation of an organomagnesium halide, which then undergoes an intramolecular nucleophilic substitution to form the five-membered ring.

Experimental Protocol: Intramolecular Grignard Reaction

Objective: To synthesize methylcyclopentane from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (for activation)

-

Round-bottom flask, reflux condenser, dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry the apparatus under a stream of inert gas to remove all moisture.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.

-

Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Reaction: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The resulting methylcyclopentane can be purified by fractional distillation.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Reactants | This compound, Magnesium | |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent stability. |

| Reaction Time | 2 - 4 hours | Monitored by TLC or GC analysis. |

| Temperature | Room Temperature to Reflux | Reaction is often initiated at room temperature and may proceed to reflux. |

| Yield | 60 - 75% | Dependent on reaction conditions and purity of reagents. |

Synthesis of Functionalized Cyclopentanes via Diethyl Malonate

A versatile method for the synthesis of substituted cyclopentane derivatives involves the alkylation of diethyl malonate with this compound, followed by an intramolecular cyclization. This approach allows for the introduction of a carboxylic acid functionality, which can be further modified.

Experimental Protocol: Synthesis of Diethyl (2-Methylcyclopentyl)malonate and subsequent derivatives

Objective: To synthesize diethyl (2-methylcyclopentyl)malonate as a precursor for functionalized cyclopentane derivatives.

Step A: Alkylation of Diethyl Malonate

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Round-bottom flask, reflux condenser, dropping funnel

Procedure:

-

Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

-

Alkylation: Add this compound (1.0 equivalent) dropwise to the solution of the diethyl malonate enolate. The bromine is more reactive and will be displaced first.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, diethyl (4-chloro-1-pentyl)malonate, can be purified by vacuum distillation.

Step B: Intramolecular Cyclization

Procedure:

-

Cyclization: To a fresh solution of sodium ethoxide in anhydrous ethanol, add the purified diethyl (4-chloro-1-pentyl)malonate from Step A.

-

Reaction: Heat the mixture to reflux for 6-8 hours to facilitate the intramolecular cyclization.

-

Work-up and Purification: Follow the same work-up procedure as in Step A. The resulting diethyl (methylcyclopentyl)malonate can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Reactants | This compound, Diethyl malonate, Sodium ethoxide | |

| Solvent | Anhydrous Ethanol | |

| Reaction Time (Alkylation) | 4 - 6 hours | |

| Reaction Time (Cyclization) | 6 - 8 hours | |

| Temperature | Reflux | |

| Yield (Overall) | 50 - 65% |

Applications in Drug Development and Signaling Pathways

Cyclopentane derivatives are key components in a variety of drugs that target critical signaling pathways in diseases such as cancer and inflammation.

Cyclopentane Derivatives as Kinase Inhibitors

Many kinase inhibitors incorporate a cyclopentane ring to achieve high potency and selectivity. For instance, Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from G1 to S phase and inhibiting the proliferation of cancer cells.[1]

Caption: Inhibition of the CDK4/6-Rb pathway by Palbociclib.

Cyclopentane Analogs in GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[2][3] Prostaglandin (B15479496) analogs, which feature a cyclopentane core, are a prominent class of drugs that target GPCRs. For example, Latanoprost, a prostaglandin F2α analogue, is used to treat glaucoma by increasing the outflow of aqueous humor from the eye. It acts as an agonist at the prostaglandin F receptor, a GPCR, which upon activation, initiates a signaling cascade leading to the desired therapeutic effect.

Caption: GPCR signaling pathway activated by a cyclopentane analog.

Experimental Workflow Overview

The synthesis and evaluation of novel cyclopentane derivatives for drug development typically follow a structured workflow.

References

Application Notes and Protocols: 1-Bromo-4-chloropentane as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-4-chloropentane as a bifunctional alkylating agent in organic synthesis. This versatile reagent enables the introduction of a five-carbon chain with two distinct reactive sites, facilitating the construction of a variety of cyclic and acyclic molecules. The differential reactivity of the bromine and chlorine atoms allows for sequential and selective reactions, making it a valuable tool in the synthesis of heterocyclic compounds, substituted alkanes, and other complex organic architectures.

Introduction to Reactivity

This compound possesses two electrophilic centers at the C1 and C4 positions. The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond due to the lower bond dissociation energy and the better leaving group ability of the bromide ion. This inherent difference in reactivity can be exploited to achieve selective mono-alkylation at the C1 position, leaving the chloro-substituted carbon available for subsequent transformations.

Applications in the Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of substituted piperidines, a common scaffold in many pharmaceuticals and biologically active compounds.

Synthesis of 2-Methylpiperidines via Reaction with Amines

The reaction of this compound with primary amines or ammonia (B1221849) can lead to the formation of 2-methylpiperidine (B94953) derivatives through a two-step process: an initial intermolecular N-alkylation followed by an intramolecular cyclization.

Reaction Scheme:

The initial nucleophilic attack by the amine occurs preferentially at the more reactive C1 position, displacing the bromide. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the piperidine (B6355638) ring. It is crucial to control the reaction conditions to favor the formation of the primary amine in the initial step, as over-alkylation can occur.[1][2] Using a large excess of the amine starting material can help to minimize the formation of secondary and tertiary amine byproducts.[1][2]

Experimental Protocol: Synthesis of N-Aryl-2-methylpiperidine (General Procedure)

This protocol is adapted from the synthesis of 1-phenylpiperidine (B1584701) from 1,5-dibromopentane (B145557) and can be applied to the reaction of anilines with this compound.

-

Materials:

-

This compound

-

Substituted or unsubstituted aniline (B41778)

-

Sodium carbonate (Na₂CO₃)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a solution of the aniline (1.0 eq.) in DMF, add sodium carbonate (2.0 eq.).

-

Add this compound (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-aryl-2-methylpiperidine.

-

Data Summary: Alkylation of Amines with Alkyl Halides

| Amine Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | 1,5-Dibromopentane | K₂CO₃ | DMF | 100 | 75-85 | Adapted from general aniline alkylation procedures |

| Ammonia (excess) | 1-Bromooctane | - | Ethanol (B145695) | Heat | Mixture of products | [1][2] |

Intramolecular Cyclization Reactions

This compound is an excellent substrate for intramolecular cyclization reactions to form five-membered rings. This is exemplified by the synthesis of methyl 2-methylcyclopentyl ketone.

Reaction Scheme:

In this reaction, a carbanion generated from a β-keto ester or a similar active methylene (B1212753) compound first displaces the bromide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack on the carbon bearing the chlorine atom.

Experimental Protocol: Synthesis of Methyl 2-methylcyclopentyl ketone

-

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), absolute

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add this compound dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify by distillation or column chromatography.

-

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis of heterocyclic and carbocyclic compounds using this compound.

Caption: Workflow for the synthesis of N-substituted 2-methylpiperidines.

Caption: Workflow for intramolecular cyclization to form a cyclopentane ring.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile bifunctional alkylating agent in organic synthesis. Its differential reactivity allows for the selective construction of both heterocyclic and carbocyclic systems. The protocols and data provided in these application notes are intended to serve as a guide for researchers in utilizing this reagent for the synthesis of complex molecular targets.

References

Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-4-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1] The chemoselective formation of a Grignard reagent from a dihalogenated substrate offers a powerful strategy for introducing functionality in a controlled manner, leaving a second handle for subsequent transformations. This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 1-bromo-4-chloropentane.

The differential reactivity of carbon-halogen bonds (I > Br > Cl > F) allows for the selective insertion of magnesium at the more labile carbon-bromine bond, yielding (4-chloropentyl)magnesium bromide. This bifunctional reagent is a valuable building block in medicinal chemistry and drug development, providing a five-carbon chain with a nucleophilic terminus and a latent electrophilic site (the C-Cl bond) for further elaboration. This allows for the sequential introduction of different molecular fragments, a key strategy in the synthesis of novel therapeutic agents.

Data Presentation

While specific quantitative data for the Grignard formation from this compound is not extensively published, the following tables summarize typical reaction parameters and expected yields based on analogous reactions with similar substrates. These values should serve as a reliable guide for experimental design.

Table 1: Key Reaction Parameters for Grignard Reagent Formation

| Parameter | Value / Range | Notes |

| Grignard Formation | ||

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |

| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |

| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling.[2] |

| Reaction with Electrophile (e.g., Aldehyde) | ||

| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |

| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |

| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the alkoxide. |

| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions.[2] |

Experimental Protocols

A. Chemoselective Preparation of (4-chloropentyl)magnesium bromide

This protocol details the selective formation of the Grignard reagent at the carbon-bromine bond of this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then flush with inert gas. This process helps to activate the magnesium surface.

-

Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.

B. Reaction of (4-chloropentyl)magnesium bromide with an Electrophile (Example: Acetone)

This protocol describes the reaction of the prepared Grignard reagent with acetone (B3395972) to form 6-chloro-2-methylheptan-2-ol.

Materials:

-

(4-chloropentyl)magnesium bromide solution (from Protocol A)

-

Acetone, anhydrous

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction with Electrophile: Cool the freshly prepared (4-chloropentyl)magnesium bromide solution in an ice bath. Prepare a solution of acetone (0.9 equivalents) in anhydrous diethyl ether in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Visualizations

Caption: Chemoselective formation of (4-chloropentyl)magnesium bromide.

Caption: General experimental workflow for the synthesis and use of (4-chloropentyl)magnesium bromide.

References

Application Notes and Protocols: 1-Bromo-4-chloropentane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-4-chloropentane as a bifunctional alkylating agent in the synthesis of pharmaceutical intermediates. The primary focus is on its application in the preparation of the diamine side chain of 4-aminoquinoline-based antimalarial drugs.

Introduction